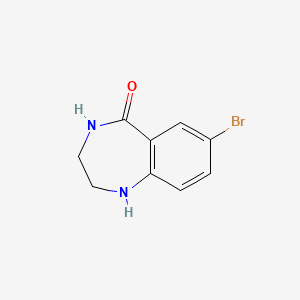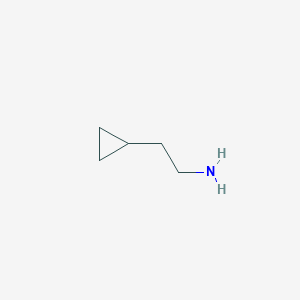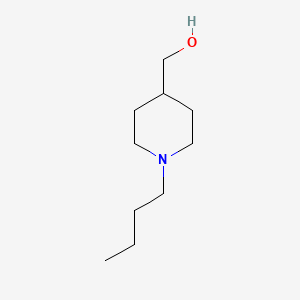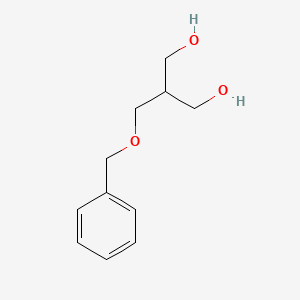
1,4-Butane-1,1,4,4-D4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Butane-1,1,4,4-D4-diol is a deuterated derivative of butane-1,4-diol, where the hydrogen atoms at positions 1 and 4 are replaced with deuterium. This compound is of interest in various scientific fields due to its unique isotopic properties, which can be utilized in studies involving reaction mechanisms, metabolic pathways, and material sciences.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Butane-1,1,4,4-D4-diol can be synthesized through several methods. One common approach involves the hydrogenation of 2-butyne-1,4-diol using a deuterium source. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is carried out under deuterium gas at elevated pressures and temperatures .
Industrial Production Methods
On an industrial scale, the production of 1,1,4,4-tetradeuteriobutane-1,4-diol may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely include steps such as purification through distillation or crystallization to obtain the desired isotopic purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Butane-1,1,4,4-D4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced further to form deuterated alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using deuterium gas and a catalyst like Pd/C.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to replace hydroxyl groups with chlorine atoms.
Major Products
Oxidation: Deuterated aldehydes or ketones.
Reduction: Deuterated alcohols.
Substitution: Deuterated chlorides or other substituted derivatives.
Applications De Recherche Scientifique
1,4-Butane-1,1,4,4-D4-diol has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds in biological systems.
Medicine: Utilized in the development of deuterated drugs, which may exhibit improved pharmacokinetic properties.
Industry: Applied in the synthesis of deuterated polymers and materials with unique physical properties.
Mécanisme D'action
The mechanism by which 1,1,4,4-tetradeuteriobutane-1,4-diol exerts its effects is primarily through the incorporation of deuterium atoms, which can alter the reaction kinetics and stability of the compound. Deuterium has a higher bond dissociation energy compared to hydrogen, leading to changes in reaction rates and pathways. This property is exploited in studies to gain insights into reaction mechanisms and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Butanediol: The non-deuterated analog, commonly used in the production of plastics and solvents.
1,2-Butanediol: Another isomer with different physical and chemical properties.
1,3-Butanediol: Used in the synthesis of various chemicals and as a solvent.
Uniqueness
1,4-Butane-1,1,4,4-D4-diol is unique due to its deuterium content, which provides distinct advantages in research applications. The presence of deuterium can lead to differences in reaction kinetics and stability, making it a valuable tool in studies requiring isotopic labeling.
Propriétés
Formule moléculaire |
C4H10O2 |
|---|---|
Poids moléculaire |
94.15 g/mol |
Nom IUPAC |
1,1,4,4-tetradeuteriobutane-1,4-diol |
InChI |
InChI=1S/C4H10O2/c5-3-1-2-4-6/h5-6H,1-4H2/i3D2,4D2 |
Clé InChI |
WERYXYBDKMZEQL-KHORGVISSA-N |
SMILES isomérique |
[2H]C([2H])(CCC([2H])([2H])O)O |
SMILES canonique |
C(CCO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B1278472.png)

![1-[(Diphenylmethylidene)amino]cyclopropane-1-carbonitrile](/img/structure/B1278478.png)











